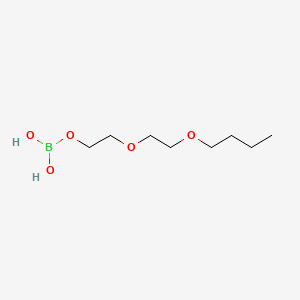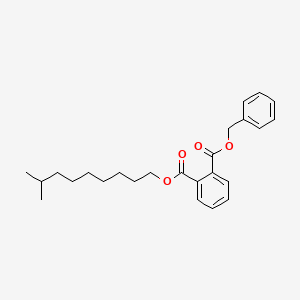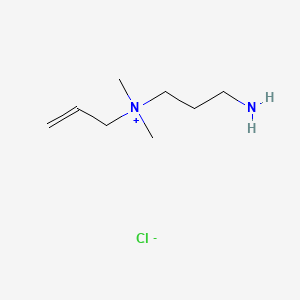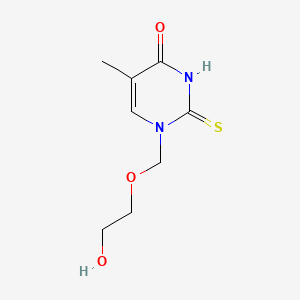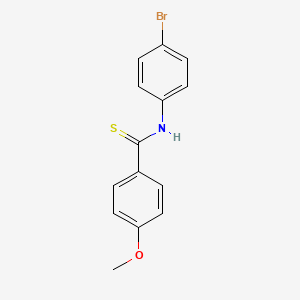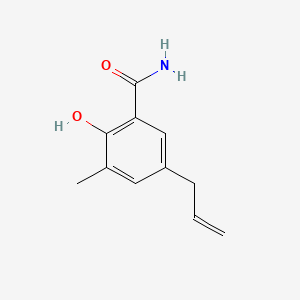
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- is a chemical compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups and two hydroxyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,2-dimethylchroman as a starting material, which undergoes a series of reactions including hydroxylation and methoxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties and biological activities.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar structure but without the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a spiro structure and nitro group, leading to distinct properties.
Uniqueness
The presence of both hydroxyl and methoxy groups in 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- makes it unique among benzopyrans.
特性
CAS番号 |
74094-54-5 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
(3R,4S)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C13H18O5/c1-13(2)12(15)11(14)7-5-9(16-3)10(17-4)6-8(7)18-13/h5-6,11-12,14-15H,1-4H3/t11-,12+/m0/s1 |
InChIキー |
KDBPMZIJPQTMCF-NWDGAFQWSA-N |
異性体SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)OC)OC)O)O)C |
正規SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)OC)OC)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


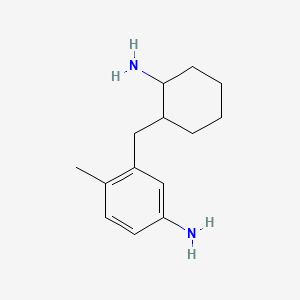
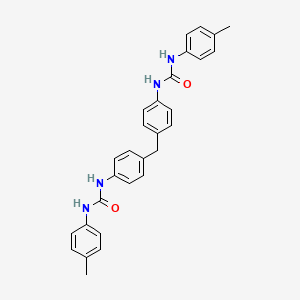
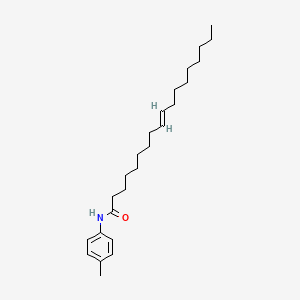
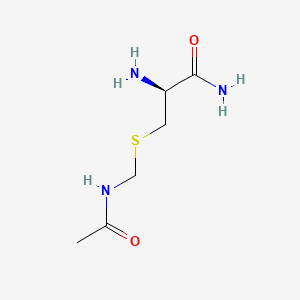

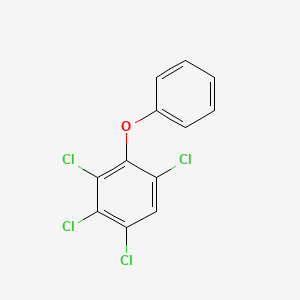
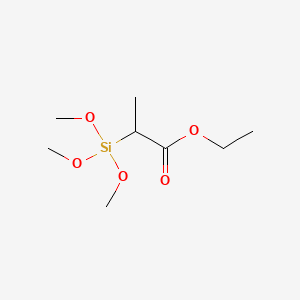
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
